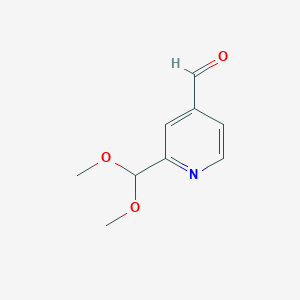
2-(Dimethoxymethyl)pyridine-4-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethoxymethyl)pyridine-4-carbaldehyde is a useful research compound. Its molecular formula is C9H11NO3 and its molecular weight is 181.191. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Characterization
2-(Dimethoxymethyl)pyridine-4-carbaldehyde is a versatile intermediate in organic synthesis, particularly in the construction of heterocyclic compounds. For instance, the synthesis of ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate (EFADPC) demonstrates its utility in creating complex molecules through aldol condensation reactions. The study highlights the use of pyridine derivatives in forming dimers with multiple interactions, contributing to the understanding of molecular interactions and resonance-assisted hydrogen bonds in dimer formation (Singh, Rawat, & Sahu, 2014).
Molecular Structure Insights
Research on compounds like 5,6-Dimethyl-2-(pyridin-2-yl)-1-[(pyridin-2-yl)methyl]-1H-benzimidazole, obtained via condensation reactions involving pyridine derivatives, provides valuable insights into molecular geometry and hydrogen bonding. These studies contribute to the broader understanding of molecular structures, offering perspectives on the spatial arrangements and interactions that define compound properties (Geiger & Destefano, 2014).
Reaction Mechanisms and Catalysis
Explorations into the catalytic activities of pyridinecarbaldehydes, such as in asymmetric Friedel–Crafts hydroxyalkylation reactions, reveal their significance in mediating chemical transformations. These studies not only elucidate reaction mechanisms but also highlight the potential of pyridine derivatives in synthesizing chiral alcohols and understanding Lewis acid-mediated reactions (Gothelf, Hansen, & Jørgensen, 2001).
Luminescence and Sensing Applications
The development of new molecular-based probes for detecting environmental and biological analytes, such as the case with Uio-Eu-L1, demonstrates the application of pyridine derivatives in creating sensitive and selective sensors. These compounds' ability to undergo oxidative reactions for signal generation opens avenues for developing advanced sensing technologies (Zhou et al., 2018).
Novel Heterocyclic Compounds
Research into the synthesis of polycyclic heterocycles through one-pot reactions involving pyridine and pyran rings showcases the role of pyridine derivatives in generating structurally diverse molecules. These studies not only expand the chemical space of heterocyclic compounds but also provide insights into the effect of substituents on reaction pathways (Maiti, Panja, & Bandyopadhyay, 2010).
Propiedades
IUPAC Name |
2-(dimethoxymethyl)pyridine-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-12-9(13-2)8-5-7(6-11)3-4-10-8/h3-6,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNRAREFLIWNDPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=NC=CC(=C1)C=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
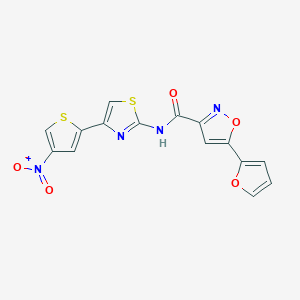
![(4-(Furan-2-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2566162.png)
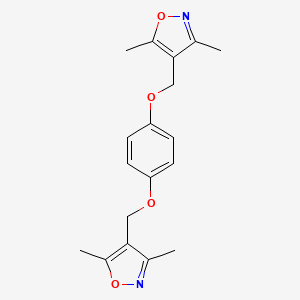
![N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2566166.png)
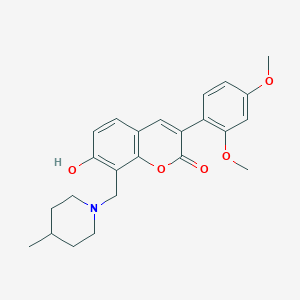
![2-{[5-(furan-2-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2566168.png)
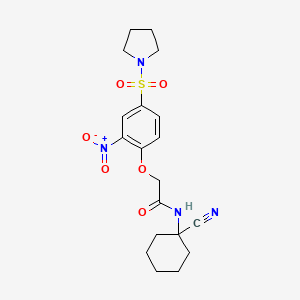
![diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate](/img/structure/B2566170.png)
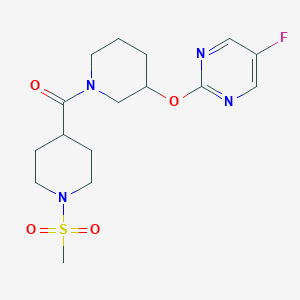

![Tert-butyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2566177.png)

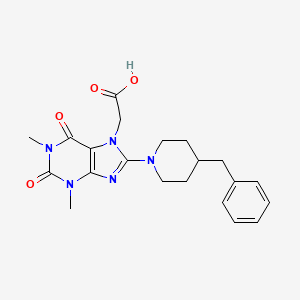
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-4-propan-2-yloxybenzamide](/img/structure/B2566182.png)
